4-acetamido-N-(4-bromobenzyl)-3-(pyridin-2-yl)isothiazole-5-carboxamide
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Overview
Description
4-acetamido-N-(4-bromobenzyl)-3-(pyridin-2-yl)isothiazole-5-carboxamide is a synthetic organic compound that belongs to the class of isothiazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes an isothiazole ring, a pyridine moiety, and a bromobenzyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamido-N-(4-bromobenzyl)-3-(pyridin-2-yl)isothiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:
Formation of the Isothiazole Ring: This can be achieved through the cyclization of appropriate thioamide and nitrile precursors under oxidative conditions.
Introduction of the Pyridine Moiety: This step often involves a coupling reaction, such as a Suzuki or Heck coupling, to attach the pyridine ring to the isothiazole core.
Bromobenzyl Group Addition: The bromobenzyl group can be introduced via a nucleophilic substitution reaction, where a bromobenzyl halide reacts with the isothiazole intermediate.
Acetylation: The final step involves the acetylation of the amine group to form the acetamido derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-acetamido-N-(4-bromobenzyl)-3-(pyridin-2-yl)isothiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups, such as reducing the nitro group to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenated reagents and catalysts like palladium on carbon (Pd/C) are frequently utilized.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-acetamido-N-(4-bromobenzyl)-3-(pyridin-2-yl)isothiazole-5-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, particularly those involving inflammation and infection.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-acetamido-N-(4-bromobenzyl)-3-(pyridin-2-yl)isothiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity and leading to various biological effects.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and immune response, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-acetamido-N-(4-chlorobenzyl)-3-(pyridin-2-yl)isothiazole-5-carboxamide
- 4-acetamido-N-(4-methylbenzyl)-3-(pyridin-2-yl)isothiazole-5-carboxamide
- 4-acetamido-N-(4-fluorobenzyl)-3-(pyridin-2-yl)isothiazole-5-carboxamide
Comparison
Compared to these similar compounds, 4-acetamido-N-(4-bromobenzyl)-3-(pyridin-2-yl)isothiazole-5-carboxamide may exhibit unique properties due to the presence of the bromine atom, which can influence its reactivity, biological activity, and pharmacokinetic profile. The bromine atom can enhance the compound’s ability to interact with biological targets and may improve its stability and solubility.
Properties
IUPAC Name |
4-acetamido-N-[(4-bromophenyl)methyl]-3-pyridin-2-yl-1,2-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN4O2S/c1-11(24)22-16-15(14-4-2-3-9-20-14)23-26-17(16)18(25)21-10-12-5-7-13(19)8-6-12/h2-9H,10H2,1H3,(H,21,25)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOZRXDVCHWNTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(SN=C1C2=CC=CC=N2)C(=O)NCC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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